
N-isoquinolin-5-ylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isoquinolin-5-ylcyclobutanecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学的研究の応用
N-isoquinolin-5-ylcyclobutanecarboxamide has a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-inflammatory and anti-tumor properties, and has been used in preclinical studies to investigate its potential as a therapeutic agent.
作用機序
The mechanism of action of N-isoquinolin-5-ylcyclobutanecarboxamide is not fully understood, but it is believed to work by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell growth and differentiation, and is frequently dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-isoquinolin-5-ylcyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-isoquinolin-5-ylcyclobutanecarboxamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in disease. However, the synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, which can make it difficult to obtain in large quantities. Additionally, the effects of N-isoquinolin-5-ylcyclobutanecarboxamide may be influenced by factors such as cell type and culture conditions, which can complicate its use in lab experiments.
将来の方向性
There are many potential future directions for research on N-isoquinolin-5-ylcyclobutanecarboxamide, including the development of new synthetic methods to improve its availability, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-isoquinolin-5-ylcyclobutanecarboxamide, and to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, N-isoquinolin-5-ylcyclobutanecarboxamide, or N-isoquinolin-5-ylcyclobutanecarboxamide, is a synthetic compound that has shown promise as a tool for scientific research. Its specificity for the Wnt/β-catenin signaling pathway, as well as its anti-inflammatory, anti-tumor, and neuroprotective properties, make it a valuable asset in the study of a variety of diseases. While its synthesis is complex and its effects may be influenced by various factors, further research on N-isoquinolin-5-ylcyclobutanecarboxamide has the potential to yield valuable insights into the mechanisms underlying disease and to inform the development of new therapeutic strategies.
合成法
N-isoquinolin-5-ylcyclobutanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-bromobenzaldehyde with cyclobutanecarboxylic acid, followed by a series of reactions that result in the formation of the final product. The synthesis of N-isoquinolin-5-ylcyclobutanecarboxamide is relatively complex, and requires a high degree of skill and expertise.
特性
IUPAC Name |
N-isoquinolin-5-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(10-3-1-4-10)16-13-6-2-5-11-9-15-8-7-12(11)13/h2,5-10H,1,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVGHUPKJBIXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoquinolin-5-ylcyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
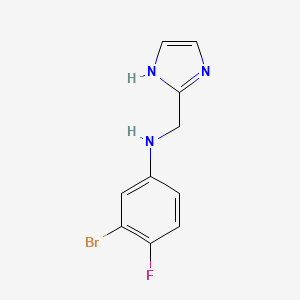
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)
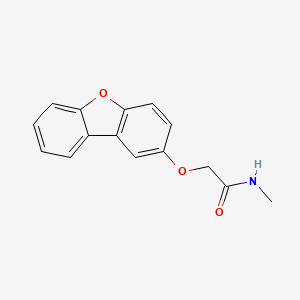
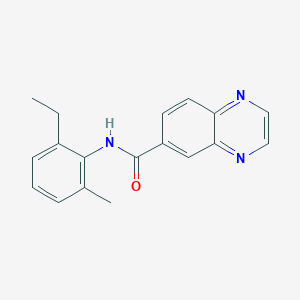

![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)
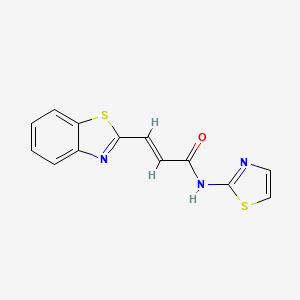
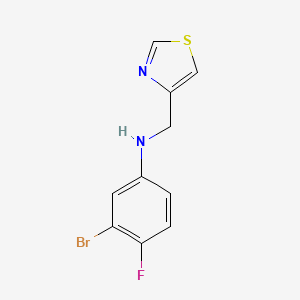

![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)